2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
This compound is a synthetic amino acid derivative featuring a 3,4-dimethoxyphenyl group at the α-carbon and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions . The 3,4-dimethoxyphenyl substituent contributes to enhanced solubility in organic solvents and may influence π-π stacking interactions in peptide assemblies. Its molecular formula is C₂₄H₂₁NO₆ (calculated based on structural analogs), with a molecular weight of approximately 443.43 g/mol .
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C25H23NO6/c1-30-21-12-11-15(13-22(21)31-2)23(24(27)28)26-25(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23H,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
XRJWKMPCKUFVAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
Biological Activity
2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, also known as Fmoc-DMAA (Fluorenylmethoxycarbonyl-Dimethoxyphenylalanine), is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, and a 3,4-dimethoxyphenyl moiety that enhances its biological activity.
- Molecular Formula : C25H23NO6
- Molecular Weight : 441.46 g/mol
Biological Activity
The biological activity of this compound stems from its ability to interact with various biological targets, including enzymes and receptors. The following sections detail the specific activities and mechanisms observed in research studies.
The Fmoc group provides stability during chemical reactions while facilitating interactions with biological targets through non-covalent forces such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence various biological pathways.
Pharmacological Assays and Findings
Research has employed several pharmacological assays to evaluate the biological activity of Fmoc-DMAA. Key findings include:
- Enzyme Inhibition : Studies have shown that compounds similar to Fmoc-DMAA can inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays demonstrated that Fmoc-DMAA exhibits concentration-dependent inhibition of certain target enzymes.
- Cellular Studies : In vitro studies using cell lines have indicated that Fmoc-DMAA can affect cell proliferation and apoptosis. The compound's structural components contribute to its bioactivity, suggesting potential therapeutic applications in cancer treatment.
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the 3,4-dimethoxyphenyl group can significantly alter the compound's potency against specific biological targets. Compounds with similar structures demonstrated varying degrees of inhibitory activity against key enzymes involved in disease processes.
Case Studies
Several case studies have been documented regarding the efficacy of Fmoc-DMAA:
- Anti-Cancer Activity : A study investigated the effects of Fmoc-DMAA on cancer cell lines, revealing significant cytotoxic effects at certain concentrations. The compound induced apoptosis through the activation of caspase pathways.
- Anti-Fibrotic Effects : Another study assessed the anti-fibrotic properties of related compounds, indicating that structural analogs of Fmoc-DMAA could inhibit collagen synthesis in liver fibrosis models, showcasing its potential in treating fibrotic diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO6 |
| Molecular Weight | 441.46 g/mol |
| Biological Targets | Enzymes, Receptors |
| Mechanism of Action | Enzyme inhibition, apoptosis |
| Notable Activities | Anti-cancer, Anti-fibrotic |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related Fmoc-protected amino acids:
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with single methoxy or aliphatic substituents .
- Stability : The electron-donating methoxy groups stabilize the aryl ring against oxidative degradation, unlike nitro-containing analogs (e.g., ), which are prone to reduction .
- Optical Activity : Chiral analogs (e.g., (S)-2-(4-methoxyphenyl) derivative) exhibit specific optical rotations ([α]²⁰D = −7.3 to −8.3), whereas the target compound’s stereochemistry depends on synthesis routes .
Preparation Methods
Fmoc Protection Reaction
- Reagents: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dioxane or DMF)
- Conditions: Typically performed at 0–25 °C to avoid decomposition, with stirring for several hours.
- Mechanism: The amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage.
- Notes: The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
One-Pot Cascade Synthesis Using Glycinyl Chloroaminals (Advanced Method)
- A reported innovative method involves an acetyl chloride-mediated cascade transformation combining a primary carbamate, ethyl glyoxylate, and nucleophiles in a one-pot process.
- This method allows the formation of orthogonally protected α-amino acids including α-aryl α-amino esters.
- The key steps include condensation, activation to α-chloroglycine intermediate, and nucleophilic addition.
- Advantages include fewer purification steps and higher overall efficiency.
- Reaction conditions typically involve acetyl chloride and acetic acid catalysis at controlled temperatures.
Purification Techniques
- Recrystallization: Commonly used to purify the final product from organic solvents such as ethyl acetate or ethanol.
- Chromatography: Silica gel column chromatography is employed to separate the desired compound from side products and unreacted starting materials.
- Analytical Methods: Purity is confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
Data Table Summarizing Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO3, dioxane or DMF | 0–25 °C | 2–6 hours | 80–95 | Anhydrous conditions required |
| 3,4-Dimethoxyphenyl Alkylation | 3,4-Dimethoxybenzyl bromide, K2CO3, acetone | Reflux (~56 °C) | 4–12 hours | 70–85 | Base-mediated alkylation |
| One-pot cascade synthesis | Primary carbamate, ethyl glyoxylate, AcCl | RT to 80 °C | 3–18 hours | 60–90 | Efficient multi-step process |
Research Discoveries and Applications
- The compound's Fmoc group allows its use as a protected amino acid derivative in solid-phase peptide synthesis, facilitating the construction of peptides with 3,4-dimethoxyphenyl side chains.
- The one-pot cascade synthesis approach reduces the number of synthetic steps and purification stages, improving scalability and sustainability.
- Studies have shown that derivatives of this compound can be tailored for selective biological activity, such as targeting ADP-ribosyltransferases, which has implications in drug discovery.
- The compound's structure allows for diverse chemical modifications, enabling the synthesis of analogues with potentially enhanced pharmacological properties.
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety, preventing unwanted side reactions during peptide coupling. It is introduced via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in solvents like DMF. The Fmoc group is later removed under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
Amino Group Protection : Reacting the parent amino acid with Fmoc chloride in DMF at room temperature.
Functional Group Modification : Introducing substituents (e.g., dimethoxyphenyl) via coupling agents like DCC/HOBt.
Purification : Chromatography (HPLC or flash) and crystallization to achieve >95% purity .
Key parameters include solvent choice (DMF, THF), reaction time (4–24 hrs), and temperature (0–25°C) .
Q. How is purity assessed for this compound?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- NMR : Confirmation of Fmoc group integrity (δ 7.3–7.8 ppm for fluorenyl protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight .
Advanced Research Questions
Q. How can reaction yields be optimized during Fmoc protection?
Optimization strategies include:
- Catalyst Screening : Using DMAP or Hünig’s base to enhance reactivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral centers.
Recent studies report yields >85% with microwave-assisted synthesis (50°C, 30 min) .
Q. How do structural analogs differ in biochemical activity?
Comparisons with analogs (e.g., 2-(4-fluorophenyl) derivatives) reveal:
Q. How should stability issues be addressed during storage?
The compound is prone to hydrolysis and oxidation. Recommended practices:
- Storage : –20°C under argon, desiccated.
- Stability Monitoring : Regular TLC or HPLC checks for Fmoc deprotection (free amine detection).
- Lyophilization : For long-term storage, lyophilize in 0.1% TFA .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields?
Conflicting yields (e.g., 60% vs. 85%) may arise from:
- Impurity in Starting Materials : Validate precursors via NMR before use.
- Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps.
- By-Product Formation : Characterize side products via LC-MS and adjust stoichiometry .
Q. Why do interaction studies show variable binding affinities?
Variability in protein-ligand assays (e.g., SPR vs. ITC) can stem from:
- Buffer Conditions : Ionic strength and pH (e.g., Tris vs. PBS) alter protonation states.
- Temperature : Higher temperatures (37°C) may destabilize weak interactions.
Standardize protocols using reference compounds (e.g., Fmoc-protected alanine) .
Methodological Best Practices
Q. What analytical techniques are critical for characterizing this compound?
- Circular Dichroism (CD) : Confirm stereochemical integrity in chiral centers.
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives.
- FT-IR : Monitor carbonyl stretching (C=O at ~1700 cm⁻¹) for Fmoc stability .
Q. How to design experiments for studying metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
